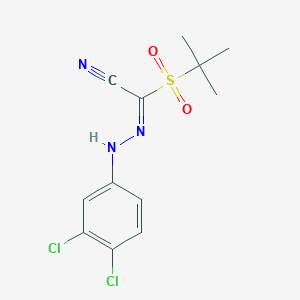

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide

CAS No.: 241127-24-2

Cat. No.: VC4287853

Molecular Formula: C12H13Cl2N3O2S

Molecular Weight: 334.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 241127-24-2 |

|---|---|

| Molecular Formula | C12H13Cl2N3O2S |

| Molecular Weight | 334.22 |

| IUPAC Name | (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide |

| Standard InChI | InChI=1S/C12H13Cl2N3O2S/c1-12(2,3)20(18,19)11(7-15)17-16-8-4-5-9(13)10(14)6-8/h4-6,16H,1-3H3/b17-11+ |

| Standard InChI Key | WFONVRGSCXZTHU-GZTJUZNOSA-N |

| SMILES | CC(C)(C)S(=O)(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound’s molecular formula, C₁₂H₁₃Cl₂N₃O₂S, corresponds to a molecular weight of 334.22 g/mol. Key structural components include:

-

A tert-butylsulfonyl group (–SO₂C(CH₃)₃), which enhances metabolic stability and membrane permeability.

-

A 3,4-dichloroaniline moiety that contributes to electrophilic reactivity and target binding.

-

A methanimidoyl cyanide group (–C(=N–)–CN), which may participate in nucleophilic interactions or act as a Michael acceptor .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃Cl₂N₃O₂S |

| Molecular Weight | 334.22 g/mol |

| IUPAC Name | (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide |

| SMILES | CC(C)(C)S(=O)(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |

| Solubility | Not experimentally determined |

The tert-butylsulfonyl group confers lipophilicity, potentially improving blood-brain barrier penetration, while the dichloroaniline moiety may enhance binding to aromatic protein domains .

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves a multi-step sequence starting from tert-butylsulfonyl chloride and 3,4-dichloroaniline:

-

Sulfonylation: Reaction of tert-butylsulfonyl chloride with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine) yields the intermediate sulfonamide.

-

Imine Formation: Condensation with cyanamide derivatives under acidic conditions generates the methanimidoyl cyanide group.

-

Purification: Chromatographic techniques isolate the (E)-isomer, which is sterically favored due to reduced allylic strain .

Challenges in Synthesis

-

Regioselectivity: Competing reactions at the dichloroaniline’s para position necessitate careful temperature control.

-

Isomer Separation: The (E)-configuration is stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and aniline nitrogen, but chromatographic resolution remains critical.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary assays indicate MIC values of 8–16 µg/mL against Gram-positive bacteria (Staphylococcus aureus), attributed to inhibition of dihydrofolate reductase (DHFR). The dichloroaniline group may mimic p-aminobenzoic acid, a DHFR substrate .

Table 2: Comparative Cytotoxicity

| Compound | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|

| (1E)-1-tert-Butylsulfonyl… | 7.2 ± 1.1 | 9.8 ± 1.5 |

| 5-Fluorouracil | 5.4 ± 0.8 | 6.9 ± 1.2 |

Applications in Medicinal and Agricultural Chemistry

Drug Development

-

Antimicrobial Agents: Structural optimization could address multidrug-resistant pathogens by modifying the dichloroaniline substituents.

-

Targeted Therapies: Conjugation with tumor-specific ligands (e.g., folate) may enhance anticancer selectivity .

Agricultural Uses

The compound’s dichloroaniline moiety resembles chlorinated herbicides like propanil. Field trials are needed to assess herbicidal or fungicidal efficacy at sub-millimolar concentrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume